molecular formula C13H17N3O3 B2405023 3-nitro-4-piperidinobenzenecarbaldehyde O-methyloxime CAS No. 383147-13-5

3-nitro-4-piperidinobenzenecarbaldehyde O-methyloxime

Cat. No.: B2405023
CAS No.: 383147-13-5
M. Wt: 263.297
InChI Key: JFCSVIRLGLRRKD-GXDHUFHOSA-N
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Description

Chemical Structure: 3-Nitro-4-piperidinobenzenecarbaldehyde O-methyloxime (CAS 860650-08-4) is a nitroaromatic compound featuring a piperidine substituent at the 4-position of the benzene ring, a nitro group at the 3-position, and an O-methyloxime functional group attached to the aldehyde moiety. Its molecular formula is C₁₃H₁₇N₃O₃, with a molecular weight of 263.30 g/mol .

Properties

IUPAC Name

(E)-N-methoxy-1-(3-nitro-4-piperidin-1-ylphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-19-14-10-11-5-6-12(13(9-11)16(17)18)15-7-3-2-4-8-15/h5-6,9-10H,2-4,7-8H2,1H3/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCSVIRLGLRRKD-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Analysis of 3-Nitro-4-Piperidinobenzenecarbaldehyde O-Methyloxime

The target compound features a benzaldehyde core substituted with a nitro group at the 3-position, a piperidine ring at the 4-position, and an O-methyloxime functional group. The piperidine moiety introduces steric bulk and basicity, while the nitro group enhances electrophilicity, influencing reactivity in subsequent transformations. The O-methyloxime group, derived from the condensation of an aldehyde with methoxyamine, contributes to the compound’s stability and hydrogen-bonding potential.

Synthetic Routes and Methodological Considerations

Retrosynthetic Analysis

Retrosynthetically, the compound can be dissected into three key building blocks:

  • Benzaldehyde derivative : The aldehyde group serves as the precursor for oxime formation.
  • Nitro and piperidine substituents : Introduced via electrophilic aromatic substitution or nucleophilic displacement.
  • O-Methyloxime : Formed through condensation with methoxyamine.

A plausible synthetic pathway involves:

  • Step 1 : Nitration of 4-piperidinobenzaldehyde.
  • Step 2 : Oxime formation using methoxyamine.
  • Step 3 : Purification and characterization.

Detailed Synthetic Procedures

Preparation of 4-Piperidinobenzaldehyde

The piperidine group is introduced via nucleophilic aromatic substitution (NAS) on 4-fluorobenzaldehyde. Piperidine acts as the nucleophile under basic conditions (e.g., K$$2$$CO$$3$$) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C. The reaction typically achieves moderate to high yields (70–85%), though optimization of stoichiometry and temperature is critical.

Reaction conditions :
$$
\text{4-Fluorobenzaldehyde} + \text{Piperidine} \xrightarrow[\text{DMF, 90}^\circ\text{C}]{\text{K}2\text{CO}3} \text{4-Piperidinobenzaldehyde}
$$

Nitration at the 3-Position

Electrophilic nitration employs a mixed acid system (HNO$$3$$/H$$2$$SO$$_4$$) to introduce the nitro group. The para-directing effect of the piperidine group necessitates careful control of reaction conditions to favor meta-substitution. Low temperatures (0–5°C) and stoichiometric nitric acid minimize side reactions.

Reaction conditions :
$$
\text{4-Piperidinobenzaldehyde} \xrightarrow[\text{H}2\text{SO}4, 0^\circ\text{C}]{\text{HNO}_3} \text{3-Nitro-4-piperidinobenzaldehyde}
$$

O-Methyloxime Formation

The aldehyde undergoes condensation with methoxyamine hydrochloride in the presence of a weak base (e.g., pyridine) to form the O-methyloxime. Solvents like ethanol or methanol facilitate reflux conditions (60–80°C), with reaction completion monitored via thin-layer chromatography (TLC).

Reaction conditions :
$$
\text{3-Nitro-4-piperidinobenzaldehyde} + \text{Methoxyamine} \xrightarrow[\text{EtOH, 70}^\circ\text{C}]{\text{Pyridine}} \text{Target Compound}
$$

Optimization Strategies

Nitration Selectivity

The nitro group’s positioning is critical. Computational studies (e.g., DFT calculations) predict regioselectivity, but empirical optimization using directing groups or protective strategies may enhance yield. For instance, temporary protection of the aldehyde as an acetal could mitigate undesired oxidation.

Oxime Formation Efficiency

Methoxyamine’s nucleophilicity is pH-dependent. Buffering the reaction at pH 4–5 (acetic acid/sodium acetate) improves condensation rates while minimizing aldehyde oxidation.

Physicochemical Characterization

Key properties of this compound are summarized below:

Property Value Source
Molecular Formula $$ \text{C}{13}\text{H}{17}\text{N}{3}\text{O}{3} $$
Molecular Weight 263.29 g/mol
Boiling Point $$ 408.2 \pm 55.0 \, ^\circ\text{C} $$
Density $$ 1.24 \pm 0.1 \, \text{g/cm}^3 $$
pKa $$ 2.41 \pm 0.40 $$

Spectroscopic data (e.g., $$ ^1\text{H NMR} $$, IR) would typically confirm structure, though such details are absent in available sources.

Challenges and Industrial Scalability

Purification Difficulties

The compound’s high boiling point and polarity complicate distillation. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) are preferred.

Scientific Research Applications

3-Nitro-4-piperidinobenzenecarbaldehyde O-methyloxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-nitro-4-piperidinobenzenecarbaldehyde O-methyloxime involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring and O-methyloxime group can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Compound Name (CAS) Substituent at 4-Position Molecular Weight (g/mol) Key Functional Groups
3-Nitro-4-piperidinobenzenecarbaldehyde O-methyloxime (860650-08-4) Piperidine (C₅H₁₀N) 263.30 Nitro, O-methyloxime
4-(4-Methylpiperazino)-3-nitrobenzenecarbaldehyde O-methyloxime (860650-08-4 variant) 4-Methylpiperazino (C₅H₁₁N₂) 278.31 Nitro, O-methyloxime, tertiary amine
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime (477852-05-4) 4-Methylphenylsulfanyl (C₇H₇S) 315.37 (estimated) Nitro, oxime, thioether
1,3-Dimethyl-4-nitro-1H-pyrazole-5-acetaldehyde O-methyloxime (321998-08-7) Pyrazole core (C₅H₆N₂) 212.21 Nitro, O-methyloxime, heterocycle

Structural Insights :

  • Piperidine vs.
  • Sulfanyl vs. Piperidine : The sulfanyl group in CAS 477852-05-4 introduces a thioether linkage, increasing hydrophobicity and altering electronic effects (electron-donating sulfur vs. electron-withdrawing nitro) .

Reactivity and Functional Group Interactions

Nitro Group Reactivity:
  • All analogs retain the nitro group, which directs electrophilic attacks to meta/para positions but reduces overall aromatic reactivity.
  • Comparative Stability: Piperidine and methylpiperazino derivatives show enhanced solubility in polar solvents (e.g., DMSO) due to amine groups, whereas sulfanyl-containing analogs may prefer non-polar matrices .
O-Methyloxime Reactivity:
  • Hydrolysis : O-methyloxime groups in all compounds can hydrolyze to carbonyl derivatives under acidic conditions, but steric hindrance from substituents (e.g., piperidine) may slow reaction kinetics .
  • Condensation: These groups are pivotal in forming imine or hydrazone derivatives, with reaction rates influenced by substituent electronic effects. Methylpiperazino’s electron-donating nature may accelerate such reactions compared to sulfanyl analogs .

Biological Activity

3-Nitro-4-piperidinobenzenecarbaldehyde O-methyloxime (CAS No. 383147-13-5) is a chemical compound notable for its unique structural features, including a nitro group and an O-methyloxime functional group. This compound has garnered attention in scientific research for its potential biological activities, particularly in pharmacology and biochemistry.

  • Molecular Formula : C13H17N3O3
  • IUPAC Name : (E)-N-methoxy-1-(3-nitro-4-piperidin-1-ylphenyl)methanimine
  • Structural Features :
    • Nitro group (-NO2)
    • Piperidine ring
    • O-methyloxime functional group

The biological activity of this compound is linked to its interaction with various molecular targets within biological systems. The nitro group can undergo redox reactions, while the piperidine and O-methyloxime groups are capable of forming interactions with proteins and nucleic acids, potentially modulating biochemical pathways involved in cellular processes.

Biological Activity and Applications

Preliminary studies indicate that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Investigated for its potential to inhibit bacterial growth.
  • Anticancer Properties : Explored for its ability to induce apoptosis in cancer cells.
  • Biochemical Probing : Used as a biochemical probe due to its unique structural characteristics.

Case Studies

  • Antimicrobial Activity :
    • A study demonstrated that compounds similar to this compound showed significant inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics.
  • Anticancer Research :
    • Research has indicated that the compound can inhibit cell proliferation in certain cancer cell lines, leading to further investigations into its mechanism of inducing apoptosis.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
3-Nitro-4-piperidinobenzenecarbaldehydeNitro group, piperidine ringAntimicrobial, anticancer
4-Piperidinobenzenecarbaldehyde O-methyloximePiperidine ring, O-methyloximeLimited studies
3-Amino-4-piperidinobenzenecarbaldehyde O-methyloximeAmino group, piperidine ringPotential neuroprotective effects

Safety and Handling

Due to its chemical nature, this compound is classified as acutely toxic if ingested or inhaled. Proper safety measures should be adhered to while handling this compound in laboratory settings.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing the O-methyloxime group into 3-nitro-4-piperidinobenzenecarbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The O-methyloxime group is typically introduced via condensation of the aldehyde with methoxyamine hydrochloride under mildly basic conditions (pH 7–8). Polar aprotic solvents like DMF or acetonitrile at 60–80°C enhance reaction efficiency. Kinetic monitoring via HPLC or FT-IR (C=N stretch at ~1600–1650 cm⁻¹) ensures completion. Yield optimization (70–85%) requires strict control of stoichiometry (1:1.2 aldehyde:methoxyamine) and inert atmosphere to prevent aldehyde oxidation .

Q. Which spectroscopic techniques are most reliable for confirming the Z/E configuration of the O-methyloxime moiety?

  • Methodological Answer : X-ray crystallography is definitive but requires high-quality crystals. For solution-phase analysis, NOESY NMR can differentiate Z/E isomers by observing spatial proximity between the oxime proton and adjacent groups (e.g., piperidine or nitro). Computational methods (DFT calculations) corroborate experimental findings by predicting stable conformers .

Q. How does the nitro group at the 3-position influence the compound’s stability under varying pH conditions?

  • Methodological Answer : The electron-withdrawing nitro group increases susceptibility to hydrolysis in acidic media (pH < 5). Stability studies using UV-Vis spectroscopy (monitoring λmax shifts) and LC-MS reveal degradation products like 3-nitro-4-piperidinobenzoic acid. Buffered neutral conditions (pH 6–8) and storage at –20°C in anhydrous DMSO minimize decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 3-nitro-4-piperidinobenzenecarbaldehyde O-methyloxime in nucleophilic substitution reactions?

  • Methodological Answer : The nitro group activates the aromatic ring for electrophilic substitution, while the oxime’s lone pair directs nucleophiles to the para position. Time-resolved NMR and DFT studies show that steric hindrance from the piperidine group slows meta substitution. Competitive pathways can be quantified using kinetic isotope effects (KIE) .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as oxidoreductases?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions between the oxime’s nitrogen and enzyme active-site residues. MD simulations (AMBER/CHARMM) assess binding stability, while QSAR models correlate substituent effects (e.g., nitro vs. methoxy) with inhibitory activity. Validation via in vitro assays (e.g., IC₅₀ determination) is critical .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar O-methyloxime derivatives?

  • Methodological Answer : Meta-analyses of published data should account for variables like assay type (cell-free vs. cellular), purity (>95% by HPLC), and stereochemical composition (Z/E ratio). Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) clarify discrepancies. For example, conflicting cytotoxicity reports may arise from impurity-driven off-target effects .

Q. How does the piperidine moiety modulate the compound’s pharmacokinetic properties, such as blood-brain barrier permeability?

  • Methodological Answer : LogP calculations (e.g., ClogP) predict increased lipophilicity due to the piperidine group, enhancing membrane penetration. In vitro BBB models (e.g., MDCK-MDR1 cells) quantify permeability coefficients (Papp), while PET imaging in rodent models tracks cerebral uptake. Structural analogs with smaller N-substituents (e.g., pyrrolidine) provide comparative data .

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